5-amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

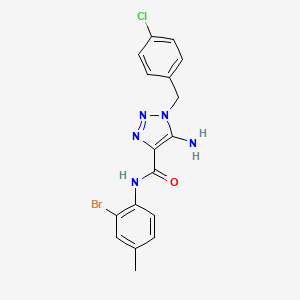

5-Amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule with the molecular formula C₁₇H₁₅BrClN₅O and a monoisotopic mass of 419.014850 g/mol . Its structure features a 1,2,3-triazole core substituted with:

- A 5-amino group at position 4 of the triazole ring.

- A 4-chlorobenzyl group at position 1, contributing to hydrophobic interactions.

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, which has demonstrated antiproliferative activity against cancer cells, including renal (RXF 393) and CNS (SNB-75) malignancies .

Properties

IUPAC Name |

5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN5O/c1-10-2-7-14(13(18)8-10)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(19)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPXDGQMHQUVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various pathogens, including bacteria and fungi.

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several triazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated substantial inhibition at concentrations as low as 10 µg/mL. This suggests that the compound may be effective in treating infections caused by these bacteria.

| Pathogen | Inhibition Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 10 |

Anticancer Applications

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The findings revealed IC50 values indicating potent cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-amino-N-(2-bromo-4-methylphenyl)-... | HepG2 | < 5 | High |

| Similar Triazole Derivative | A549 | 0.8 | Moderate |

In Vivo Studies

In vivo studies involving murine models bearing human tumor xenografts demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups after four weeks of administration. These findings support its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related triazole-carboxamide derivatives exhibit variations in substituents that significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Structural and Functional Group Variations

Impact of Substituents on Properties

Chlorobenzyl (target) vs. fluorobenzyl (6q): Chlorine’s higher electronegativity may strengthen dipole interactions in target binding .

Aromatic vs. Heteroaromatic Substitutions: The benzoxazolyl group in 6m introduces a fused heterocyclic system, improving π-π stacking but reducing solubility compared to the target’s simpler chlorobenzyl group . Quinolinyl in 3r enhances planar rigidity, favoring interactions with kinase active sites .

5-Amino groups in all analogs facilitate hydrogen bonding, critical for target engagement .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is constructed using the Huisgen cycloaddition between an azide and an alkyne. For this compound:

- Azide component : 4-Chlorobenzyl azide, synthesized from 4-chlorobenzyl bromide and sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.

- Alkyne component : Propargylamine derivatives, such as N-(2-bromo-4-methylphenyl)propiolamide, prepared via reaction of 2-bromo-4-methylaniline with propiolic acid chloride in dichloromethane.

Reaction conditions :

- Catalyst: Copper(I) iodide (CuI, 10 mol%)

- Solvent: tert-Butanol/water (1:1 v/v)

- Temperature: Room temperature (25°C)

- Yield: 82–88%.

Functionalization of the Triazole Scaffold

Introduction of the 4-Chlorobenzyl Group

The 4-chlorobenzyl moiety is introduced at the N-1 position of the triazole via alkylation:

- Substrate : 5-Amino-1H-1,2,3-triazole-4-carboxylic acid

- Reagent : 4-Chlorobenzyl bromide

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Acetonitrile

- Conditions : Reflux at 80°C for 6 hours.

Key observation : Excess base (2.5 equiv) minimizes O-alkylation byproducts.

Carboxamide Formation

The carboxylic acid at position 4 is converted to the carboxamide via coupling with 2-bromo-4-methylaniline:

- Activation reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to room temperature

- Yield : 75–80%.

Bromination and Methyl Group Installation

Bromination of the Aromatic Ring

The 2-bromo-4-methylphenyl group is introduced via electrophilic aromatic bromination:

- Substrate : 4-Methylacetanilide

- Reagent : N-Bromosuccinimide (NBS)

- Solvent : DMF

- Conditions : 0°C for 20 minutes

- Yield : 90%.

Mechanism : NBS generates bromine radicals, facilitating regioselective bromination at the ortho position relative to the methyl group.

Optimization and Scale-Up Considerations

Catalyst Loading and Solvent Effects

Purification Techniques

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates triazole products from unreacted starting materials.

- Recrystallization : Methanol/water mixtures yield high-purity carboxamide crystals (mp 168–170°C).

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

Method A offers superior efficiency and scalability, making it preferable for industrial applications.

Q & A

(Basic) What synthetic methodologies are recommended for synthesizing 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The synthesis typically involves a multi-step process:

Condensation Reaction : React 4-chlorobenzylamine with an appropriate isocyanide derivative to form a carboximidoyl chloride intermediate.

Cyclization : Treat the intermediate with sodium azide (NaN₃) under controlled conditions to form the 1,2,3-triazole core via click chemistry.

Functionalization : Introduce the 2-bromo-4-methylphenyl group via nucleophilic substitution or coupling reactions.

Key considerations include:

- Temperature Control : Maintain 0–5°C during azide addition to prevent side reactions.

- Catalysts : Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in triazole formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for isolation.

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Yield | 45–60% (post-optimization) |

(Basic) How can researchers optimize the compound’s yield during synthesis?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example, a Central Composite Design (CCD) can identify optimal NaN₃ equivalents and reaction time .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification adjustments .

- Catalyst Loading : Titrate Cu(I) catalysts (0.5–2 mol%) to balance yield and byproduct formation .

(Basic) What in vitro assays are suitable for initial evaluation of enzyme inhibition activity?

Answer:

Prioritize assays aligned with the compound’s structural analogs:

- Carbonic Anhydrase Inhibition : Use a stopped-flow CO₂ hydration assay (pH 7.4, 25°C) with recombinant human isoforms (e.g., CA-II, CA-IX) .

- HDAC Inhibition : Employ fluorometric assays with HeLa cell lysates and acetylated substrates (e.g., Boc-Lys(Ac)-AMC) .

- PDE Inhibition : Measure cAMP/cGMP hydrolysis via radioimmunoassay (RIA) in neuronal cell lines .

(Advanced) How can researchers resolve contradictions in reported enzyme inhibition profiles across studies?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., substrate concentration, incubation time) and validate with positive controls (e.g., acetazolamide for CA inhibition).

- Structural Analog Interference : Compare inhibition kinetics (Km, Vmax) of the target compound with structurally similar triazoles to identify off-target effects .

- Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

(Advanced) What computational strategies predict binding affinities of novel derivatives?

Answer:

Advanced approaches include:

- Quantum Chemical Calculations : Perform density functional theory (DFT) to model transition states and identify key binding residues (e.g., Zn²⁺ coordination in HDACs) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (100 ns trajectories) to assess stability of binding poses .

- Machine Learning : Train QSAR models using datasets of triazole derivatives and inhibition IC₅₀ values to prioritize synthetic targets .

(Advanced) How to design a study investigating off-target effects in cellular models?

Answer:

Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells (e.g., MCF-7, HeLa).

Chemoproteomics : Employ activity-based protein profiling (ABPP) with broad-spectrum probes to map unintended enzyme interactions .

Phenotypic Screening : Assess cytotoxicity, apoptosis, and cell cycle arrest across multiple cell lines to detect tissue-specific effects.

| Method | Application | Sensitivity |

|---|---|---|

| RNA-seq | Genome-wide expression | High (detects 0.1-fold changes) |

| ABPP | Enzyme activity mapping | Medium (depends on probe specificity) |

(Advanced) What experimental frameworks address conflicting data on cellular toxicity?

Answer:

- Dose-Response Curves : Establish IC₅₀ values across 5–10 concentrations (e.g., 0.1–100 µM) in primary vs. transformed cells .

- Metabolomic Profiling : Use LC-MS to compare metabolic shifts (e.g., ATP levels, ROS production) in sensitive vs. resistant cell lines.

- In Silico Toxicity Prediction : Apply tools like ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

(Basic) What analytical techniques confirm the compound’s structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- HRMS : Confirm molecular weight (theoretical: 461.72 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structures to validate triazole ring geometry .

(Advanced) How to optimize solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility.

- Nanoparticle Formulation : Use PLGA or liposomal carriers (particle size <200 nm) for improved pharmacokinetics .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase membrane permeability .

(Advanced) What mechanistic studies elucidate the compound’s effects on gene expression?

Answer:

- ChIP-seq : Identify histone acetylation changes at promoter regions (e.g., H3K27ac) after HDAC inhibition .

- CRISPR Knockout : Validate target genes (e.g., p21, Bax) using HDAC- or PDE-specific knockout cell lines.

- Pathway Analysis : Integrate RNA-seq data with KEGG/GO databases to map affected signaling pathways (e.g., Wnt/β-catenin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.